2-(Benzo[d]isoxazol-6-yl)propan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(1,2-benzoxazol-6-yl)propan-1-amine |
InChI |
InChI=1S/C10H12N2O/c1-7(5-11)8-2-3-9-6-12-13-10(9)4-8/h2-4,6-7H,5,11H2,1H3 |
InChI Key |
UPYACBJQWZDMPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)C=NO2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Synthesis of 2 Benzo D Isoxazol 6 Yl Propan 1 Amine
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of 2-(benzo[d]isoxazol-6-yl)propan-1-amine reveals several viable synthetic routes. The primary disconnection severs the C-N bond of the primary amine, suggesting a late-stage reduction of a nitro group. This leads to the key intermediate, 1-(benzo[d]isoxazol-6-yl)-2-nitropropane. This intermediate can be further disconnected at the C-C bond between the aromatic ring and the propane (B168953) side chain. This disconnection points towards a Henry reaction between a 6-formylbenzo[d]isoxazole and nitroethane as a plausible convergent strategy.
Alternatively, a disconnection of the isoxazole (B147169) ring itself can be envisioned. This approach would involve the construction of the benzo[d]isoxazole core from a suitably substituted benzene (B151609) derivative, potentially through a 1,3-dipolar cycloaddition or a multi-component reaction strategy. This would require a precursor already bearing the propane-1-amine side chain or a functional group that can be readily converted to it.
Table 1: Key Retrosynthetic Disconnections and Corresponding Forward Synthetic Strategies
| Disconnection Point | Key Intermediate(s) | Forward Synthetic Strategy |
| C-N bond of the amine | 1-(Benzo[d]isoxazol-6-yl)-2-nitropropane | Reduction of the nitro group |
| C-C bond of the side chain | 6-Formylbenzo[d]isoxazole, Nitroethane | Henry reaction |
| Isoxazole ring | Substituted nitrophenol and a two-carbon synthon | 1,3-Dipolar cycloaddition or Multi-component reaction |
Precursor Synthesis and Derivatization
The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors: the benzo[d]isoxazole intermediate and the propane-1-amine subunit precursor.
Synthesis of Benzo[d]isoxazole Intermediates
The formation of the benzo[d]isoxazole ring system is a critical step. A common and effective method involves the cyclization of a 2-hydroxy-substituted aromatic compound bearing a suitable functional group that can react with a nitrogen source. For the synthesis of a 6-substituted benzo[d]isoxazole, a derivative of 4-hydroxy-3-nitrobenzaldehyde (B41313) or 4-hydroxy-3-nitroacetophenone can serve as an excellent starting material.
For instance, the synthesis of 6-formylbenzo[d]isoxazole can be achieved by the reductive cyclization of 4-hydroxy-3-nitrobenzaldehyde. This transformation can be accomplished using various reducing agents, such as tin(II) chloride in an acidic medium. The reaction proceeds through the reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes intramolecular cyclization with the adjacent aldehyde to form the isoxazole ring.
A similar strategy can be employed starting from 4-hydroxy-3-nitroacetophenone to yield 6-acetylbenzo[d]isoxazole, another key precursor for introducing the propan-1-amine side chain.
Preparation of Propane-1-amine Subunit Precursors
The propane-1-amine side chain is typically introduced using a precursor that facilitates the formation of the C-C bond with the benzo[d]isoxazole core. In the context of the Henry reaction, nitroethane is the readily available and ideal precursor for the two-carbon extension that ultimately becomes the propan-1-amine moiety. The nitro group serves as a masked amino group, which can be revealed in a later synthetic step.
Primary Synthetic Pathways for C-C and C-N Bond Formation
The construction of the final molecule involves the strategic formation of a carbon-carbon bond to attach the side chain to the benzo[d]isoxazole ring, followed by the formation of the carbon-nitrogen bond of the primary amine.
A highly effective method for the crucial C-C bond formation is the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. ursinus.edu In this synthetic approach, 6-formylbenzo[d]isoxazole is reacted with nitroethane in the presence of a base to form 1-(benzo[d]isoxazol-6-yl)-2-nitropropan-1-ol. Subsequent dehydration of this nitroalcohol, often acid-catalyzed, yields the corresponding β-nitrostyrene derivative, 1-(benzo[d]isoxazol-6-yl)-2-nitroprop-1-ene.
The final step in this pathway is the reduction of the nitroalkene to the desired primary amine. This transformation can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. ursinus.edu Alternatively, chemical reduction methods, such as the use of sodium borohydride (B1222165) in the presence of a transition metal salt like copper(II) chloride, have been shown to be effective for the one-pot reduction of β-nitrostyrenes to the corresponding primary amines. nih.govnih.gov
Table 2: Key Reactions in the Primary Synthetic Pathway
| Reaction | Reactants | Product |
| Henry Reaction | 6-Formylbenzo[d]isoxazole, Nitroethane | 1-(Benzo[d]isoxazol-6-yl)-2-nitropropan-1-ol |
| Dehydration | 1-(Benzo[d]isoxazol-6-yl)-2-nitropropan-1-ol | 1-(Benzo[d]isoxazol-6-yl)-2-nitroprop-1-ene |
| Reduction | 1-(Benzo[d]isoxazol-6-yl)-2-nitroprop-1-ene | This compound |
Exploration of 1,3-Dipolar Cycloaddition Strategies for Isoxazole Ring Formation
An alternative approach to the benzo[d]isoxazole core involves a [3+2] cycloaddition reaction, a powerful tool for the construction of five-membered heterocycles. nih.gov In this strategy, a nitrile oxide is generated in situ and reacts with a suitable dipolarophile. For the synthesis of a 6-substituted benzo[d]isoxazole, one could envision the reaction of a substituted benzonitrile (B105546) oxide with an alkyne. For instance, a 4-hydroxy-3-alkynylbenzonitrile could undergo intramolecular cyclization upon conversion of the nitrile to a nitrile oxide. However, achieving the desired substitution pattern and subsequent functional group manipulations can be challenging with this approach.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step. acs.org While specific MCRs for the direct synthesis of this compound are not extensively reported, the general principles can be applied. A hypothetical MCR could involve the reaction of a substituted o-hydroxybenzaldehyde, a nitrogen source like hydroxylamine, and a component that would introduce the propan-1-amine side chain or a precursor to it. The development of such a convergent and efficient MCR would represent a significant advancement in the synthesis of this class of compounds.
Coupling Reactions for Incorporating the Propan-1-amine Moiety
A key strategic disconnection in the synthesis of the target molecule involves the late-stage introduction of the 2-aminopropane side chain onto a pre-formed benzo[d]isoxazole core. This can be achieved through several established coupling reactions.
One common approach is reductive amination . This method would typically start from a ketone precursor, such as 6-(2-oxopropyl)benzo[d]isoxazole. The ketone undergoes condensation with an ammonia (B1221849) source (e.g., ammonia, ammonium (B1175870) acetate) to form an intermediate imine, which is then reduced in situ to the desired primary amine. Various reducing agents can be employed, with common choices including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. Nickel-based catalysts, in particular, have been noted for their high stability and catalytic activity in reductive amination processes. researchgate.net
An alternative strategy is the nucleophilic substitution of a suitable leaving group on the propyl side chain. For instance, a precursor like 6-(2-bromopropyl)benzo[d]isoxazole could be reacted with an amine synthon, such as ammonia or a protected amine equivalent like potassium phthalimide (B116566) (in a Gabriel synthesis), followed by deprotection to yield the primary amine.
While not directly forming an amine, amide coupling reactions followed by reduction offer another pathway. For example, a carboxylic acid like 2-(benzo[d]isoxazol-6-yl)propanoic acid could be coupled with an amine source using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com The resulting amide can then be reduced to the target amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Alternative Cyclization and Amination Protocols
Instead of building the side chain on an existing benzisoxazole ring, alternative strategies construct the heterocyclic core from a precursor that already contains the propanamine moiety or a masked version of it.
A prevalent method for forming the 1,2-benzisoxazole (B1199462) ring is the cyclization of o-hydroxyaryl oximes . chim.it In a hypothetical synthesis for the target molecule, one could start with a 2-hydroxy-4-(2-aminopropyl)acetophenone derivative. This precursor would first be converted to its oxime, and subsequent intramolecular cyclization via dehydration would yield the benzo[d]isoxazole ring. This cyclization often requires activation of the oxime hydroxyl group to create a good leaving group. chim.it
Another powerful technique is the intramolecular nitrile oxide cycloaddition (INOC) . This approach involves generating a nitrile oxide in situ, which then undergoes a [3+2] cycloaddition with a tethered dipolarophile, such as an alkyne or alkene, to form the isoxazole ring fused to another ring system. mdpi.com This method is particularly effective for creating complex fused heterocyclic systems.
More advanced protocols involve tandem reactions. For example, a tandem nitroso-ene/intramolecular cyclization could be envisioned to construct the benzisoxazole system. researchgate.net Additionally, methods starting from substituted methyl 2-nitrobenzoates involving partial nitro group reduction to a hydroxylamine followed by cyclization and subsequent functionalization can also be adapted. nih.gov
Advanced Synthetic Techniques and Methodological Innovations
Modern organic synthesis emphasizes the development of novel techniques that improve efficiency, reduce environmental impact, and allow for rapid access to complex molecules.
Metal-Free Synthetic Routes
To avoid the cost, toxicity, and potential for product contamination associated with transition metal catalysts, metal-free synthetic approaches are highly desirable. For the synthesis of benzisoxazoles, a solvent-free, triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles has been reported, which proceeds instantly at room temperature. organic-chemistry.org This approach offers a sustainable and operationally simple alternative to metal-catalyzed methods. organic-chemistry.org
Organocatalysis also presents a powerful metal-free alternative. Enolate-mediated organocatalytic [3+2] cycloadditions between ketones and azides have been developed for synthesizing other N-heterocycles and could be conceptually applied to precursors of the target molecule. rsc.org These methods benefit from the use of readily available, non-toxic, and stable small organic molecules as catalysts. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions. orientjchem.orgsphinxsai.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. sphinxsai.comindianchemicalsociety.com This technique is based on the efficient heating of polar molecules and solvents through direct coupling of microwave energy, leading to rapid temperature increases and enhanced reaction kinetics. eurekaselect.comresearchgate.net
For benzisoxazole synthesis, microwave irradiation has been successfully applied to the cyclization of 2-hydroxyaryl ketoximes, achieving excellent yields in as little as 30-60 seconds in the presence of a catalytic amount of a basic ionic liquid. researchgate.netacgpubs.org This combination of microwave heating and ionic liquids represents a particularly green and efficient approach. researchgate.netacgpubs.org The advantages of microwave-assisted synthesis over conventional heating are well-documented, making it a preferred method for high-throughput and discovery chemistry. sphinxsai.comrsc.org
| Heterocycle Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Substituted Amides | Conventional | 13 h | 50-72 | indianchemicalsociety.com |
| Substituted Amides | Microwave | 9-42 min | 75-87 | indianchemicalsociety.com |
| Benzoindole Derivatives | Conventional | 12 h | 60-72 | rsc.org |
| Benzoindole Derivatives | Microwave | 1 h | 80-84 | rsc.org |
| Pyridine Derivatives | Conventional | 60 h | 90 | rsc.org |
| Pyridine Derivatives | Microwave | 1 h | 90 | rsc.org |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are characterized by high atom and step economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.netnih.gov
The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that generates peptide-like structures from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgnih.gov A hypothetical Ugi reaction to assemble a precursor to this compound could involve 6-formylbenzo[d]isoxazole, methylamine, a suitable carboxylic acid, and an isocyanide, followed by subsequent chemical transformations. The versatility of MCRs allows for the creation of complex molecular frameworks in a convergent and efficient manner. ijcce.ac.ir
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Many of the advanced techniques described above align with these principles.
Key aspects of green chemistry applicable to the synthesis of the target molecule include:
Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a primary goal. researchgate.netorgchemres.org The use of PEG 400 has been shown to be effective for the synthesis of benzoxazole (B165842) and benzimidazole (B57391) derivatives. researchgate.netresearchgate.net
Solvent-Free Reactions : Whenever possible, performing reactions without a solvent ("neat") is ideal, as it eliminates solvent waste and simplifies purification. nih.gov Microwave-assisted synthesis and mechanochemistry often allow for solvent-free conditions. nih.govnih.govbohrium.com
Catalysis : The use of recyclable catalysts, such as ionic liquids supported on magnetic nanoparticles, minimizes waste and improves the sustainability of the process. nih.gov Metal-free organocatalysis also contributes to greener synthesis by avoiding heavy metal waste. rsc.org
By integrating these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.
Optimization of Reaction Parameters and Yield Enhancement Strategies
The choice of solvent can profoundly influence the rate, yield, and selectivity of chemical reactions. In the context of synthesizing the target molecule, solvent effects are particularly crucial in both the cross-coupling and the asymmetric hydrogenation steps.
For palladium-catalyzed cross-coupling reactions, such as a hypothetical Suzuki-Miyaura coupling of a 6-bromobenzo[d]isoxazole with a vinylboronic acid derivative, a screening of solvents is essential. Aprotic polar solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) are often employed. The reaction temperature is also a critical parameter to control, with higher temperatures generally favoring faster reaction rates, though they can also lead to increased side product formation.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene (B28343) | K₂CO₃ | 100 | 65 |
| 2 | THF | K₂CO₃ | 80 | 78 |
| 3 | 1,4-Dioxane | K₃PO₄ | 100 | 92 |
| 4 | DMF | K₂CO₃ | 120 | 85 |
| 5 | Acetonitrile | Cs₂CO₃ | 80 | 72 |
This is an interactive data table based on representative data for Suzuki-Miyaura reactions on related aryl halides.
In asymmetric hydrogenation of the precursor enamide, the solvent can affect the conformation of the catalyst-substrate complex, thereby influencing the enantioselectivity. Protic solvents like methanol (B129727) and ethanol have been shown to be effective in some cobalt-catalyzed hydrogenations of enamides, while non-coordinating solvents such as toluene and dichloromethane (B109758) are often preferred in rhodium and iridium-catalyzed reactions to achieve high enantiomeric excess (ee). organic-chemistry.orgacs.org Temperature control is also vital; lower temperatures often lead to higher enantioselectivity, though at the cost of longer reaction times.
| Entry | Solvent | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | Methanol | 25 | >99 | 92 (R) |
| 2 | Dichloromethane | 25 | >99 | 97 (R) |
| 3 | Toluene | 25 | >99 | 95 (R) |
| 4 | THF | 25 | >99 | 90 (R) |
| 5 | Dichloromethane | 0 | >99 | 99 (R) |
This is an interactive data table based on representative data for the asymmetric hydrogenation of enamides.
The heart of the asymmetric synthesis of this compound lies in the selection of an appropriate catalyst and chiral ligand for the key stereodetermining step. Asymmetric hydrogenation of a precursor enamide, such as N-(1-(benzo[d]isoxazol-6-yl)prop-1-en-2-yl)acetamide, is a highly effective strategy.
A variety of transition metal catalysts, including rhodium, ruthenium, and iridium complexes, are commonly employed for this transformation. The choice of the metal center and its corresponding chiral ligand is critical for achieving high enantioselectivity. Chiral bisphosphine ligands, such as those from the BINAP and Ph-BPE families, have demonstrated considerable success in the asymmetric hydrogenation of enamides. princeton.edu
A systematic screening of different catalyst-ligand combinations is necessary to identify the optimal system for the specific substrate. The electronic and steric properties of the ligand play a crucial role in creating a chiral environment around the metal center that effectively differentiates between the two enantiotopic faces of the enamide double bond.
| Entry | Catalyst Precursor | Chiral Ligand | Conversion (%) | ee (%) |
| 1 | [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | >99 | 95 (S) |
| 2 | [Rh(COD)₂]BF₄ | (S,S)-Ph-BPE | >99 | 98 (R) |
| 3 | [Ir(COD)Cl]₂ | (R)-BINAP | >99 | 92 (S) |
| 4 | RuCl₂(PPh₃)₃ | (S)-SEGPHOS | 95 | 88 (R) |
| 5 | CoCl₂ | (R,R)-Ph-BPE | >99 | 97 (R) |
This is an interactive data table based on representative data for the asymmetric hydrogenation of enamides with various catalysts and ligands.
Regioselectivity in the synthesis of this compound is primarily a concern during the introduction of the three-carbon side chain onto the benzo[d]isoxazole ring. For instance, in a Heck reaction between a 6-halobenzo[d]isoxazole and propene, the regioselectivity of the C-C bond formation (i.e., formation of the branched vs. linear product) can be influenced by the choice of catalyst, ligand, and reaction conditions. The use of bulky phosphine (B1218219) ligands can often favor the formation of the linear product, while other ligand systems may promote the formation of the desired branched isomer.
Stereoselectivity is the most critical aspect of the synthesis, as the biological activity of chiral molecules is often dependent on their absolute configuration. The primary method for controlling stereoselectivity in the proposed synthetic route is through asymmetric catalysis.
In the asymmetric hydrogenation of the enamide precursor, the choice of the chiral ligand is the principal determinant of the stereochemical outcome. The ligand's structure creates a chiral pocket around the metal center, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.
Furthermore, in reactions such as asymmetric reductive amination of a ketone precursor, both the chiral catalyst and the reaction conditions play a role in determining the stereoselectivity. The careful optimization of parameters such as hydrogen pressure, temperature, and solvent is essential to maximize the enantiomeric excess of the final product.
| Entry | Chiral Ligand | Solvent | Temperature (°C) | Pressure (bar) | ee (%) |
| 1 | (R,R)-Me-DuPhos | Methanol | 25 | 10 | 95 |
| 2 | (S,S)-Ph-BPE | Dichloromethane | 25 | 10 | 98 |
| 3 | (R,R)-Me-DuPhos | Methanol | 0 | 10 | 97 |
| 4 | (S,S)-Ph-BPE | Dichloromethane | 25 | 50 | 99 |
This is an interactive data table illustrating the control of stereoselectivity in a representative asymmetric hydrogenation of an enamide.
Advanced Spectroscopic and Analytical Characterization Methodologies
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H, ¹³C, and ¹⁵N NMR data for 2-(Benzo[d]isoxazol-6-yl)propan-1-amine are not available in the reviewed literature. Such data would be crucial for confirming the molecular structure by identifying the chemical environment of each proton, carbon, and nitrogen atom.
No data available.
Two-dimensional NMR studies, which are essential for establishing the connectivity between atoms and determining the stereochemistry of the molecule, have not been reported for this specific compound.
No data available.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
The exact mass of this compound, which would be determined by HRMS to confirm its elemental composition, has not been published.
No data available.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
IR spectroscopy would provide information on the characteristic functional groups present in the molecule, such as the amine (N-H stretching) and the aromatic system. UV-Vis spectroscopy would reveal details about the electronic transitions within the conjugated system of the benzo[d]isoxazole ring. However, specific spectral data for this compound are not documented.
No data available.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
While chromatographic methods like HPLC and GC-MS would be standard for assessing the purity of this compound and for its isolation, no published studies detailing these analyses were found.
No data available.
X-ray Crystallography for Solid-State Structure Determination (if suitable crystals are obtained)
The definitive three-dimensional structure of this compound in the solid state, which would be provided by X-ray crystallography, is not available as no crystallographic studies have been reported.
No data available.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netresearchgate.net For 2-(Benzo[d]isoxazol-6-yl)propan-1-amine, a DFT study would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process finds the lowest energy conformation of the molecule.
Once the geometry is optimized, various electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior.
Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. They are not based on actual calculations for this compound.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and shape of these orbitals are key to predicting a molecule's chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the region most likely to accept electrons, indicating sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net
Conformational Analysis and Energy Landscape Mapping
The propan-1-amine side chain of this compound has rotatable bonds, meaning the molecule can exist in various conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable (lowest energy) conformers. This is often done by rotating key dihedral angles and calculating the potential energy at each step, resulting in an energy landscape map. Identifying low-energy conformers is crucial as they are the most likely to be biologically active.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov An MD simulation of this compound would model the movements of its atoms and bonds, revealing its conformational flexibility in different environments, such as in a solvent like water. These simulations can show how the molecule interacts with solvent molecules and which conformations are preferred in a solution, which is more representative of biological conditions.
In Silico Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govdovepress.com
Identification of Essential Features for Hypothetical Molecular Recognition
For a molecule like this compound, a ligand-based pharmacophore model could be developed if a set of similar molecules with known biological activity were available. The model would identify common chemical features responsible for their activity.
Hypothetical Pharmacophoric Features of this compound
| Feature | Description | Location on Molecule |
|---|---|---|
| Aromatic Ring | A flat, cyclic, conjugated system capable of hydrophobic interactions. | Benzo[d]isoxazole ring system |
| Hydrogen Bond Acceptor | An atom with a lone pair of electrons that can accept a hydrogen bond. | Nitrogen and Oxygen atoms in the isoxazole (B147169) ring |
| Hydrogen Bond Donor | A hydrogen atom bonded to an electronegative atom, capable of donating a hydrogen bond. | Amine (NH2) group |
Note: This table represents a hypothetical analysis of the potential pharmacophoric features of the molecule based on its structure.
Development of Predictive Models for Analog Design
The development of predictive models for the design of analogs of this compound is a key area of computational chemistry focused on optimizing the therapeutic potential of this scaffold. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool in this endeavor, aiming to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.
For benzisoxazole derivatives, 3D-QSAR studies have been successfully employed to predict antipsychotic activity. oaji.netcrpsonline.com These models are built using a dataset of structurally related compounds with known biological activities. The process involves aligning the molecules and then calculating various molecular fields or descriptors that represent their steric, electrostatic, and hydrophobic properties. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate these models. nih.gov
A typical QSAR study involves dividing the dataset into a training set, used to build the model, and a test set, used to validate its predictive power. oaji.net The statistical significance of a QSAR model is assessed through various parameters, including the cross-validated correlation coefficient (q²) and the predicted correlation coefficient (pred_r²). For instance, a k-Nearest Neighbor (kNN-MFA) approach combined with genetic algorithms (GA) for variable selection has yielded robust models for benzisoxazole derivatives, with q² values of 0.7600 and pred_r² values of 0.6833, indicating good internal and external predictivity. oaji.netcrpsonline.com
The insights gained from these predictive models are invaluable for the rational design of new analogs. By analyzing the contour maps generated from CoMFA and CoMSIA, medicinal chemists can identify which structural modifications are likely to enhance biological activity. For example, the models might indicate that adding a bulky substituent at a specific position could increase steric favorability, or that introducing a hydrogen bond donor or acceptor in another region could improve electrostatic interactions with the target protein. Similar QSAR approaches have been applied to related heterocyclic compounds like benzoxazole (B165842) and benzothiazole (B30560) derivatives to guide the design of novel anticancer, antimicrobial, and anticonvulsant agents. nih.govresearchgate.netnih.gov
The table below summarizes the key statistical parameters often used in the development of predictive QSAR models.
| Parameter | Description | Typical Value for a Good Model |
| q² | Cross-validated correlation coefficient (internal predictivity) | > 0.5 |
| pred_r² | Predictive correlation coefficient for the external test set | > 0.6 |
| r² | Non-cross-validated correlation coefficient | > 0.6 |
| F-test | A statistical test to assess the significance of the model | High value |
| Standard Error of Estimate (SEE) | A measure of the model's accuracy | Low value |
By leveraging these predictive models, researchers can prioritize the synthesis of new analogs of this compound that have a higher probability of exhibiting the desired biological effects, thereby streamlining the drug discovery process.
Molecular Docking Simulations with Established Protein Binding Sites (for theoretical interaction analysis, excluding biological outcomes)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the potential interactions of this compound and its analogs at a molecular level, providing insights that can guide further drug design efforts. These simulations are purely theoretical and focus on the binding interactions, not the biological consequences.
Prediction of Binding Modes and Interaction Hotspots
Molecular docking simulations can predict the most likely binding poses of a ligand within the active site of a protein. For derivatives of the benzisoxazole scaffold, docking studies have been performed to elucidate their binding modes with various protein targets, such as the dopamine (B1211576) D2 receptor. oaji.netcrpsonline.com The process involves generating a three-dimensional model of the ligand and placing it into the binding pocket of the target protein, which is often obtained from X-ray crystallography or homology modeling.
The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that estimates the binding affinity. The resulting poses are clustered and ranked, with the lowest energy poses representing the most probable binding modes. These simulations can identify key "hotspots" within the binding site—specific amino acid residues that are crucial for ligand recognition and binding. For example, docking studies on benzoxazole derivatives have identified key residues like Leu35, Val43, and Lys63 as important for stabilizing the inhibitor in the binding pocket of VEGFR-2. rsc.org
The table below illustrates a hypothetical summary of docking results for a benzisoxazole derivative with a target protein, showcasing the type of data generated.
| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues |
| Analog A | -8.5 | TYR82, PHE210, SER120 |
| Analog B | -9.2 | TYR82, PHE210, ASP110 |
| Analog C | -7.9 | PHE210, SER120, GLU95 |
Analysis of Ligand-Protein Interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)
Once the preferred binding modes are identified, a detailed analysis of the interactions between the ligand and the protein is performed. These interactions are the driving forces for ligand binding and can be categorized into several types:
Hydrogen Bonding: These are crucial for the specificity of ligand binding and involve the sharing of a hydrogen atom between a donor and an acceptor. In docking studies of benzisoxazole derivatives with the dopamine D2 receptor, interactions with amino acid residues such as GLU43, THR48, and SER151 have been observed, suggesting the formation of hydrogen bonds. oaji.net
π-Stacking: This is a non-covalent interaction between aromatic rings. The benzisoxazole ring system of this compound and its analogs can participate in π-stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the protein's binding site.
Electrostatic Interactions: These include salt bridges and other charge-based interactions between the ligand and the protein.
Visualization tools are used to create 3D representations of the docked complex, allowing for a clear depiction of these interactions. For instance, studies on benzothiazole derivatives targeting the HER enzyme have detailed the hydrogen bonding and hydrophobic interactions that contribute to their binding affinity. nih.govresearchgate.net By understanding these specific molecular interactions, computational chemists can propose modifications to the structure of this compound to enhance its binding to a target protein, a critical step in the rational design of new therapeutic agents.
Structure Activity Relationship Sar Studies: Theoretical and Mechanistic Hypotheses
Influence of the Benzo[d]isoxazole Core on Molecular Recognition and Ligand Efficiency
Contribution of Aromaticity and Heteroatom Placement
The planar, aromatic nature of the benzo[d]isoxazole ring system is fundamental to its interaction profile. This extended π-system allows for non-covalent interactions such as π-π stacking and hydrophobic interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding pocket.
Stereoelectronic Effects of the Isoxazole (B147169) Moiety
The isoxazole ring possesses distinct stereoelectronic properties that contribute to its role in molecular interactions. The presence of an oxygen atom adjacent to a nitrogen atom makes the N-O bond relatively weak and susceptible to metabolic cleavage, which can be a factor in the compound's pharmacokinetic profile. researchgate.net
The heteroatoms make the isoxazole ring electron-deficient, which influences the electronic character of the entire fused system. This electron distribution affects the molecule's electrostatic potential surface, guiding its orientation toward complementary polar or charged regions of a biological target. The unique electronic environment of the isoxazole ring is a feature that has been widely exploited in medicinal chemistry to enhance pharmacokinetic properties and biological activity. nih.govrsc.org
| Molecular Fragment | Key Structural Feature | Potential Type of Interaction | Significance in Molecular Recognition |
|---|---|---|---|
| Benzo[d]isoxazole Core | Planar Aromatic System | π-π Stacking, Hydrophobic Interactions | Provides scaffold rigidity and non-polar contacts. |
| Isoxazole Heteroatoms (N, O) | Electron-rich centers | Hydrogen Bonding, Dipole-Dipole Interactions | Orients the molecule in the binding pocket through specific polar contacts. |
| Propan-1-amine Chain | Flexible Alkyl Chain | Van der Waals Forces, Hydrophobic Interactions | Positions the terminal amine group optimally for key interactions. |
| Primary Amine (-NH₂) | Protonatable Nitrogen | Ionic Bonding (Salt Bridge), Hydrogen Bonding | Acts as a primary anchor to acidic residues in the target protein. |
Role of the Propan-1-amine Side Chain in Modulating Interactions
The propan-1-amine side chain provides conformational flexibility and is responsible for forming critical, high-energy interactions with the biological target. Its length, branching, and terminal functional group are all vital components of the compound's SAR.
Impact of Alkyl Chain Length and Branching
The three-carbon (propyl) linker serves to position the terminal amine at an optimal distance and orientation to interact with specific residues in a binding pocket. The length of this alkyl chain is often a critical factor for binding affinity. Studies on other ligand-receptor systems have shown that even a single methylene (B1212753) group extension or reduction can significantly alter binding. nih.govnih.gov While shorter chains may fail to reach key interaction points, longer chains might introduce steric clashes or an entropy penalty due to increased flexibility. nih.govuni-tuebingen.de
Branching on the propyl chain, for instance, by adding a methyl group at the α- or β-position, would introduce steric bulk. This could either enhance binding by filling a specific hydrophobic sub-pocket or decrease affinity by preventing the molecule from adopting the necessary conformation for optimal binding.
| Side Chain | Relative Length | Hypothesized Effect on Binding Affinity | Rationale |
|---|---|---|---|
| Ethan-1-amine | Shorter (n=2) | Decreased | May be too short to allow the amine to reach its target interaction point. |
| Propan-1-amine | Optimal (n=3) | Reference | Assumed optimal length for spanning the distance to a key binding residue. |
| Butan-1-amine | Longer (n=4) | Decreased or Increased | Could access additional hydrophobic pockets or introduce steric hindrance. |
| Pentan-1-amine | Much Longer (n=5) | Decreased | Likely to cause steric clashes and/or entropic penalties due to excessive flexibility. nih.gov |
Significance of the Amine Functionality (e.g., protonation state, hydrogen bonding capacity)
The primary amine (-NH₂) is arguably the most critical functional group for the molecule's biological activity. Primary and secondary amines are capable of hydrogen bonding, which contributes to higher boiling points and water solubility. masterorganicchemistry.com The nitrogen atom's lone pair can act as a hydrogen bond acceptor, while the N-H bonds can serve as hydrogen bond donors. researchgate.netyoutube.com
Hypothesized Effects of Potential Substitutions on the Benzo[d]isoxazole System
Modifying the benzo[d]isoxazole core with various substituents is a standard medicinal chemistry strategy to fine-tune a compound's properties. The position, size, and electronic nature of these substituents can profoundly impact affinity, selectivity, and pharmacokinetic parameters.
Based on SAR studies of analogous compounds, several hypotheses can be made:
Electron-Withdrawing Groups (EWGs): Substituents like halogens (F, Cl, Br) or a nitro group (-NO₂) can alter the electronic distribution of the ring system. nih.gov Placing a halogen at positions 4, 5, or 7 could enhance binding by forming specific halogen bonds or by modulating the pKa of the isoxazole nitrogen. A nitro group has been shown to influence the solid-state arrangement and electronic properties of similar scaffolds. mdpi.com
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can increase the electron density of the aromatic system and potentially enhance π-π stacking interactions. In other benzo[d]isoxazole series, such substitutions have been found to be well-tolerated and can be used to probe for additional hydrophobic pockets. nih.gov
Bulky Groups: Adding larger, sterically demanding groups could be used to improve selectivity for a specific target receptor over others. However, this often comes at the risk of reducing affinity if the group clashes with the binding site. Studies on related scaffolds have shown that there is often room for further modification with larger groups at certain positions, suggesting the presence of unexplored space in the binding pocket. nih.govnih.gov
| Position | Substituent Type | Example | Potential Effect on Activity | Rationale |
|---|---|---|---|---|
| 4, 5, or 7 | Small, Electron-Withdrawing | -F, -Cl | Potentially Increased Affinity | May form halogen bonds or favorably alter electronics. nih.gov |
| 4, 5, or 7 | Small, Electron-Donating | -CH₃, -OCH₃ | Potentially Increased Affinity | May enhance hydrophobic or π-stacking interactions. nih.gov |
| 4 or 5 | Bulky/Hydrophobic | -CF₃, -phenyl | Increased Selectivity or Decreased Affinity | Probes for larger binding pockets; may cause steric hindrance. nih.gov |
| 3 | Any Substituent | -CH₃ | Likely Decreased Affinity | Position is likely critical for interaction with the target and sensitive to substitution. |
Modulation of Electronic Properties and Polarity
The electronic properties of the benzisoxazole ring system are a critical determinant of a compound's interaction with its biological targets. The distribution of electron density across the molecule, influenced by the presence and nature of various substituents, can significantly alter its binding affinity and intrinsic activity.
Docking studies on various benzisoxazole derivatives have revealed that the benzisoxazole ring plays a crucial role in producing biological activity, often positioning itself to form key interactions, such as π-stacking with aromatic residues like Tryptophan (Trp) or hydrogen bonds with residues like Phenylalanine (Phe). oaji.netnih.govresearchgate.net The electronic nature of substituents on this ring directly impacts the strength and favorability of these interactions.
The table below illustrates the hypothetical effect of different substituents on the electronic properties of the benzisoxazole ring and the potential impact on receptor binding affinity, based on general principles observed in related compound series.
| Substituent (R) on Benzisoxazole Ring | Electronic Effect | Predicted Impact on Polarity | Potential Influence on Receptor Interaction |
| -H (Unsubstituted) | Neutral | Baseline | Forms baseline π-stacking and hydrophobic interactions. |
| -OCH₃ (Methoxy) | Electron-Donating | Increased Polarity | May enhance hydrogen bonding and π-stacking interactions. nih.gov |
| -Cl (Chloro) | Electron-Withdrawing | Increased Polarity | Can form halogen bonds and alter electrostatic interactions. |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significantly Increased Polarity | May form strong dipole-dipole or hydrogen bond interactions. |
| -OH (Hydroxyl) | Electron-Donating | Significantly Increased Polarity | Acts as a hydrogen bond donor and acceptor. |
This table is illustrative, based on established medicinal chemistry principles and findings from related benzisoxazole series.
Steric Hindrance and Conformational Constraints
Beyond electronics, the size, shape, and conformational flexibility of a molecule are paramount in determining its ability to fit within a biological target's binding site. Steric hindrance occurs when the size of a substituent group physically impedes the optimal binding orientation. Conformational constraints refer to the molecule's rotational freedom, which dictates the accessible shapes (conformers) it can adopt to bind effectively.
In the context of 2-(Benzo[d]isoxazol-6-yl)propan-1-amine, the aminopropane side chain offers significant conformational flexibility. The rotation around the single bonds allows the amine group and the benzisoxazole ring to orient themselves in various spatial arrangements. The introduction of bulky substituents on either the benzisoxazole ring or the side chain can restrict this rotational freedom. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape for binding. nih.gov
For example, studies on related benzisoxazole derivatives have shown that modifying a linker between the core and another part of the molecule can increase flexibility and freedom of rotation, which in turn enhances activity against certain targets like AChE. nih.gov This suggests that for some receptors, a degree of flexibility is necessary to allow for an "induced fit" into the binding site. Computational studies on other heterocyclic systems have demonstrated that even slight changes in dihedral angles, influenced by substituent groups, can significantly alter the internal energy and stability of the active conformer. researchgate.net
The following table provides a theoretical overview of how steric modifications to the this compound core could influence its interaction profile.
| Modification | Steric Impact | Effect on Conformational Freedom | Hypothesized Effect on Binding |
| Methyl group on amine (-NHCH₃) | Minor increase in bulk | Minor restriction of rotation | May improve selectivity or affinity depending on pocket size. |
| tert-Butyl group on amine | Significant steric hindrance | Major restriction of rotation | Likely to decrease binding affinity due to steric clash, unless the binding pocket is very large. nih.gov |
| Adding a methyl group to the propane (B168953) backbone | Moderate increase in bulk | Constrains side-chain flexibility | Could pre-organize the molecule into a more (or less) active conformation. |
| Fusing a ring to the benzisoxazole core | Major increase in size and rigidity | Significantly reduces conformational freedom | Creates a rigid scaffold that may fit highly specific receptor pockets but lose affinity for others. researchgate.netnih.gov |
This table is illustrative and based on general principles of steric and conformational effects in drug-receptor interactions.
Design Principles for Developing Analogs with Tuned Theoretical Interaction Profiles
The rational design of new analogs of this compound with improved or selective activity relies on the SAR principles discussed above. Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are powerful tools that provide guidance for lead optimization and the design of more potent agents. crpsonline.com
Key design principles include:
Bioisosteric Replacement : Replacing functional groups with other groups that have similar physical or chemical properties can fine-tune the molecule's activity. For example, replacing a hydroxyl group with an amine or a thiol can alter hydrogen bonding capacity and polarity. Swapping the benzisoxazole ring for a related scaffold like benzothiazole (B30560) or benzimidazole (B57391) could modulate activity while maintaining core structural features necessary for binding. rroij.commdpi.com
Pharmacophore-Guided Modification : Docking studies help identify the key pharmacophoric elements—the essential features for binding, such as hydrogen bond donors/acceptors, aromatic rings, and charged centers. oaji.net For benzisoxazole derivatives, the nitrogen of the isoxazole ring and the aromatic system are often key interaction points. nih.gov Analogs should be designed to preserve or enhance these interactions. This could involve adding substituents that create new, favorable contacts with the receptor, such as forming an extra hydrogen bond. nih.gov
Conformational Restriction (Rigidification) : If the active conformation of the molecule is known or hypothesized, analogs can be designed with reduced flexibility to lock them into this bioactive shape. This can be achieved by introducing double bonds, incorporating small rings, or adding bulky groups that restrict rotation. researchgate.netnih.gov This strategy can increase binding affinity and selectivity by reducing the entropic penalty of binding.
Scaffold Hopping : This involves replacing the central benzisoxazole core with a structurally different scaffold that maintains a similar 3D arrangement of the key pharmacophoric features. This can lead to the discovery of novel chemical series with different physicochemical properties.
By integrating these principles, medicinal chemists can systematically develop analogs of this compound with tailored theoretical profiles, aiming to enhance their potency and selectivity for specific biological targets.
Mechanistic Research Perspectives in Chemical Biology in Vitro and Cellular Level
Investigation of Molecular Targets and Pathways
The biological activity of benzisoxazole derivatives is rooted in their ability to interact with various molecular targets, including enzymes and receptors, thereby modulating critical cellular pathways. nih.govresearchgate.net
Enzyme Inhibition or Activation Studies in vitro (e.g., specific protein targets of related scaffolds)
In vitro studies have identified several enzymes that are potently inhibited by compounds containing the benzisoxazole moiety. Key targets include acetylcholinesterase (AChE) and monoamine oxidases (MAO), enzymes crucial in neuroscience and neurodegenerative disease. nih.govnih.gov
Acetylcholinesterase (AChE) Inhibition : A series of N-benzylpiperidine benzisoxazoles have been identified as potent and selective inhibitors of AChE. nih.gov These compounds have demonstrated inhibitory concentrations in the nanomolar range. For example, derivatives designated as 1g and 1j showed outstanding selectivity for AChE over the related enzyme butyrylcholinesterase (BChE) by more than three orders of magnitude. nih.gov Molecular dynamics simulations suggest that the binding of these inhibitors to AChE involves key interactions with amino acid residues such as Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330. nih.gov
Monoamine Oxidase (MAO) Inhibition : Derivatives of the benzisoxazole scaffold have been reported as inhibitors of both MAO-A and MAO-B. nih.gov The clinically used drug Zonisamide, which features the 1,2-benzisoxazole (B1199462) ring system, is a known competitive and reversible inhibitor of human MAO-B. nih.gov Studies on the 2,1-benzisoxazole isomer have also yielded potent and specific inhibitors, particularly for MAO-B. nih.govresearchgate.net
Other enzymes targeted by benzisoxazole derivatives include Dipeptidyl peptidase-IV (DPP-IV), histone deacetylase (HDAC), and the molecular chaperone Hsp90, indicating the scaffold's versatility in interacting with diverse protein targets. nih.govresearchgate.net
| Compound Class | Target Enzyme | Inhibition Value (IC50 / Ki) | Reference |
|---|---|---|---|
| N-benzylpiperidine benzisoxazole (1j) | Acetylcholinesterase (AChE) | 0.8 nM (IC50) | nih.gov |
| N-benzylpiperidine benzisoxazole (1g) | Acetylcholinesterase (AChE) | 3 nM (IC50) | nih.gov |
| Zonisamide (1,2-benzisoxazole) | Monoamine Oxidase B (MAO-B) | 3.1 µM (Ki) | nih.gov |
| 2,1-benzisoxazole derivative (7a) | Monoamine Oxidase B (MAO-B) | 0.017 µM (IC50) | nih.gov |
| 2,1-benzisoxazole derivative (5) | Monoamine Oxidase A (MAO-A) | 3.29 µM (IC50) | nih.gov |
Receptor Binding Assays in vitro (for related receptors if implicated with similar scaffolds)
Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. nih.govmerckmillipore.com These assays typically utilize a radiolabeled ligand with known affinity for the target receptor. By measuring the displacement of the radioligand by a test compound, the affinity of the test compound can be determined. nih.gov
For the benzisoxazole scaffold, derivatives have shown significant affinity for key neurotransmitter receptors, particularly those in the dopaminergic and serotonergic systems. nih.gov
Dopamine (B1211576) and Serotonin (B10506) Receptors : Certain benzisoxazole amides exhibit high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. nih.gov The antipsychotic potential of some of these derivatives is linked to this receptor interaction profile. Notably, some compounds have been engineered to have low affinity for the 5-HT2C and histamine (B1213489) H1 receptors, which may reduce the risk of side effects like weight gain. nih.gov Other research has focused on developing benzisoxazole derivatives that act as agonists for the serotonin 5-HT4 receptor, a target being investigated for treating cognitive deficits. nih.govresearchgate.net
Modulation of Cellular Pathways (e.g., cell cycle, apoptosis, transcriptional regulation in cell lines)
The interaction of benzisoxazole compounds with their molecular targets can trigger downstream effects on cellular pathways that govern cell fate and function. Research has demonstrated that specific derivatives can influence cell proliferation, survival, and gene expression. nih.gov
One study identified a lead benzisoxazole compound that significantly reduced cell proliferation in acute myeloid leukemia cell lines (MOLM13, MOLM14, and MV4-11). nih.gov This antiproliferative effect was linked to the disruption of the cell cycle and the induction of mitochondrial-mediated apoptosis. The underlying mechanism was traced to the inhibition of HDAC, which was validated by observing an increase in the acetylation of histone H3 and tubulin, along with the induction of the cell cycle regulator p21. nih.gov This demonstrates the ability of this chemical scaffold to modulate transcriptional regulation and key pathways controlling cell growth and death. nih.gov
Cellular Assays for Mechanism of Action Elucidation (e.g., cell-based reporter gene assays, target engagement assays)
To clarify the mechanism of action of benzisoxazole derivatives at the cellular level, various assays are employed. These assays confirm target engagement within the cell and quantify the physiological response.
Antiproliferative Assays : The MTT assay is a widely used colorimetric assay to assess the antiproliferative activity of compounds. nih.gov Several novel benzisoxazole derivatives have been evaluated using this method against a panel of human carcinoma cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer), confirming the scaffold's potential in oncology research. nih.gov
Target Engagement Assays : To confirm that a compound interacts with its intended target within a cellular context, target engagement assays are crucial. For benzisoxazole derivatives targeting HDAC, the mechanism was validated by measuring the downstream effects of enzyme inhibition. nih.gov Observing a dose-dependent increase in the acetylation of known HDAC substrates like histone H3 and tubulin provides direct evidence that the compound is engaging its target and exerting a functional effect within the cell. nih.gov
Biochemical Characterization of Compound-Target Interactions
Understanding the precise nature of the interaction between a compound and its target protein is essential for rational drug design. This includes determining the mode and kinetics of inhibition.
Kinetic Studies of Enzyme Inhibition
Kinetic studies are performed to determine if an inhibitor is reversible or irreversible and whether it competes with the substrate for binding to the enzyme. Lineweaver-Burk plots are a common graphical method used for this purpose. nih.govresearchgate.net
For the inhibition of monoamine oxidase (MAO) by 2,1-benzisoxazole derivatives, kinetic analyses were performed. nih.govresearchgate.net The resulting Lineweaver-Burk plots, which graph the inverse of reaction velocity against the inverse of substrate concentration, showed lines intersecting on the y-axis. This intersection pattern is indicative of a competitive mode of inhibition, meaning the compound competes with the natural substrate for binding to the active site of the enzyme. This competitive binding also implies that the inhibition is reversible. nih.govresearchgate.net Furthermore, the 1,2-benzisoxazole drug Zonisamide has been characterized as a competitive inhibitor of human MAO-B, with a reported inhibition constant (Ki) of 3.1 μM. nih.gov
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Future Research Directions and Advanced Applications
Development of Diversification Strategies for the 2-(Benzo[d]isoxazol-6-yl)propan-1-amine Scaffold
The therapeutic and functional potential of a core molecular scaffold is often unlocked through systematic structural modification. For the this compound framework, a number of diversification strategies can be envisioned to generate a library of analogues with varied physicochemical and biological properties. These strategies primarily target three key regions of the molecule: the benzo[d]isoxazole ring system, the propan-1-amine side chain, and the primary amine group.
Key diversification approaches include:
Aromatic Ring Substitution: Electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation) can introduce a variety of functional groups onto the benzene (B151609) portion of the benzo[d]isoxazole ring. These modifications can modulate electronic properties, lipophilicity, and metabolic stability, as well as introduce new vectors for interaction with biological targets.
Side-Chain Modification: The propan-1-amine side chain can be altered in length, rigidity, and stereochemistry. Homologation or shortening of the alkyl chain, as well as the introduction of cyclic constraints (e.g., cyclopropyl (B3062369) groups), could influence the spatial presentation of the amine group.
Amine Functionalization: The primary amine is a critical anchor for diversification. Acylation, alkylation, reductive amination, and sulfonylation reactions can be employed to introduce a wide array of substituents. These modifications can significantly alter the compound's polarity, basicity, and hydrogen-bonding capabilities. The synthesis of amide derivatives, for instance, is a common strategy in medicinal chemistry. mdpi.com
The table below summarizes potential synthetic strategies for diversifying the core scaffold.
| Modification Site | Reaction Type | Potential Reagents | Expected Outcome/Purpose |
| Benzo[d]isoxazole Ring | Electrophilic Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Introduce halogens for tuning electronics or as handles for cross-coupling. |
| Benzo[d]isoxazole Ring | Nitration | HNO₃/H₂SO₄ | Introduce a nitro group, which can be reduced to an amine for further functionalization. |
| Propan-1-amine Side Chain | Alkylation at α-carbon | Strong base (e.g., LDA) followed by an alkyl halide | Modify side chain length and steric bulk. |
| Primary Amine | Acylation / Amide Coupling | Acid chlorides, Carboxylic acids (with coupling agents like DCC) | Form neutral amide derivatives with diverse substituents. mdpi.com |
| Primary Amine | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Introduce secondary or tertiary amine structures with varied alkyl or aryl groups. |
| Primary Amine | Sulfonylation | Sulfonyl chlorides | Generate stable sulfonamide derivatives. |
These synthetic efforts are foundational for building structure-activity relationships (SAR) and optimizing the scaffold for specific applications. nih.gov
Application as a Chemical Probe for Uncovering Biological Mechanisms
A chemical probe is a small molecule designed to selectively interact with a specific biological target (e.g., a protein) to study its function in a cellular or organismal context. The this compound scaffold could serve as a starting point for the development of such probes. To be effective, a chemical probe must possess high affinity and selectivity for its target, along with appropriate physicochemical properties to function in biological systems.
Development of a probe from this scaffold would involve:
Identification of a Biological Target: The first step is to identify a protein or pathway with which the parent compound or its analogues interact.
Affinity and Selectivity Optimization: Using the diversification strategies outlined previously, analogues would be synthesized and screened to identify a potent and selective ligand for the target of interest.
Functional Group Installation: The optimized ligand would then be derivatized to incorporate a "reporter" tag or a reactive group. This could be a fluorescent dye for imaging, a biotin (B1667282) tag for affinity purification and target identification, or a photo-crosslinking group to covalently label the target protein.
The benzo[d]isoxazole core is found in molecules with a range of biological activities, suggesting its potential to interact with various classes of proteins. mdpi.com By transforming a bioactive derivative into a chemical probe, researchers can elucidate its mechanism of action, identify its direct binding partners, and map the biological pathways it modulates.
Integration into Complex Molecular Architectures and Hybrid Structures
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (structural units responsible for biological activity) to create a single hybrid molecule. mdpi.com This approach can lead to compounds with improved affinity, better selectivity, or a multi-target mechanism of action, which can be advantageous for treating complex diseases. nih.gov
The this compound scaffold can be integrated as a key building block in the design of novel hybrid structures. The primary amine group provides a convenient attachment point for linking to other pharmacophoric moieties via stable amide, urea, or secondary amine linkages.
| Hybrid Structure Concept | Linked Pharmacophore | Rationale / Potential Therapeutic Area |
| Benzo[d]isoxazole-Kinase Inhibitor Hybrid | A known kinase inhibitor scaffold (e.g., quinazoline) | Create dual-target inhibitors for oncology, potentially overcoming drug resistance. |
| Benzo[d]isoxazole-Naphthoquinone Hybrid | A 1,4-naphthoquinone (B94277) moiety | Combine potential redox activity of the quinone with the protein-binding properties of the benzoisoxazole. mdpi.com |
| Benzo[d]isoxazole-Benzothiazole Hybrid | A 2-aminobenzothiazole (B30445) scaffold | Explore synergistic effects by combining two privileged heterocyclic structures known for diverse bioactivities. nih.govrjpbr.com |
| Benzo[d]isoxazole-Cholinesterase Inhibitor Hybrid | A scaffold known to inhibit acetylcholinesterase (AChE) | Design multi-target directed ligands for complex neurodegenerative diseases like Alzheimer's. nih.gov |
The design of such hybrids requires careful consideration of the linker's length and flexibility to ensure that both pharmacophores can adopt the optimal orientation to interact with their respective targets.
Exploration of Bioorthogonal Chemistry Approaches for In Situ Activation or Labeling
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. These reactions provide a powerful toolkit for labeling biomolecules and controlling the activity of probes or drugs with high precision.
The this compound structure could be modified for bioorthogonal applications in several ways:
Click Chemistry Handles: The scaffold could be derivatized with an azide (B81097) or an alkyne group. These "handles" can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (click chemistry) to attach fluorescent tags, affinity labels, or other molecules of interest within a biological sample.
Photo-caging: The amine group or another critical functional part of the molecule could be chemically modified with a photolabile protecting group (a "cage"). The resulting compound would be biologically inactive until irradiated with light of a specific wavelength. This light-induced removal of the cage would release the active compound, allowing for precise spatiotemporal control over its biological effects. This is particularly useful for studying dynamic cellular processes.
These advanced chemical biology techniques could transform derivatives of this scaffold into sophisticated tools for probing biological systems with minimal perturbation.
Advancements in Computational Guided Design for Enhanced Molecular Interactions
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. scispace.com These methods can be applied to the this compound scaffold to accelerate the design of new molecules with enhanced properties.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. nih.govresearchgate.net Docking studies can be used to screen virtual libraries of this compound derivatives to prioritize which compounds to synthesize. nih.govnih.gov The binding scores and predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) can guide the design of analogues with improved affinity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. By building a QSAR model for a series of analogues, researchers can predict the activity of new, unsynthesized compounds.
| Computational Method | Application to Scaffold Design | Information Gained |
| Molecular Docking | Predict binding mode in a target protein's active site. | Binding affinity scores, key interacting residues, hydrogen bond patterns. researchgate.net |
| Molecular Dynamics | Simulate the behavior of the ligand-protein complex over time. | Stability of binding, conformational flexibility, role of water molecules. nih.gov |
| DFT Calculations | Analyze electronic structure and reactivity. | Molecular orbital energies (HOMO/LUMO), electrostatic potential maps. researchgate.net |
| Pharmacophore Modeling | Identify essential 3D features required for biological activity. | A virtual template for designing new molecules with similar activity. |
These in silico methods reduce the time and cost associated with experimental screening and provide a rational basis for molecular design.
Novel Analytical Methodologies for Detection and Quantification in Complex Mixtures
The ability to accurately detect and quantify a compound in complex biological matrices (e.g., plasma, urine, tissue) is crucial for research and development. researchgate.net For this compound and its derivatives, robust analytical methods are needed.
Future research in this area could focus on developing and validating methods such as:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating compounds in a mixture. nih.gov Coupled with ultraviolet (UV) or fluorescence detection, it can provide reliable quantification. Method development would involve optimizing the stationary phase, mobile phase composition, and detector settings for this specific class of compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. LC-MS/MS (tandem mass spectrometry) is the gold standard for quantifying low concentrations of small molecules in complex samples due to its exceptional specificity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For derivatives that are volatile or can be made volatile through a chemical derivatization step, GC-MS offers high chromatographic resolution and definitive mass-based identification. researchgate.net
Immunoassays: For high-throughput screening, immunoassays like ELISA could be developed. This would require generating specific antibodies that recognize the this compound structure, which could then be used to rapidly screen large numbers of biological samples. nih.gov
The table below compares potential analytical methods.
| Method | Principle | Advantages | Considerations |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Robust, widely available, good for quantification at moderate concentrations. | Limited selectivity compared to MS; requires chromophore. |
| LC-MS/MS | Chromatographic separation followed by mass-based detection. | High sensitivity, high selectivity, structural confirmation. nih.gov | Higher cost and complexity. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass detection. | Excellent separation efficiency, established libraries for identification. | Requires compound to be thermally stable and volatile; may need derivatization. researchgate.net |
| ELISA | Antibody-based detection. | High throughput, cost-effective for large sample numbers. | Requires development of specific antibodies; potential for cross-reactivity. |
Developing these methods is essential for pharmacokinetic studies, metabolism research, and any future clinical or forensic applications.
Q & A
Q. What synthetic methodologies are recommended for 2-(Benzo[d]isoxazol-6-yl)propan-1-amine?
- Methodological Answer : The synthesis can leverage self-condensation reactions of β-(isoxazol-5-yl) enamines using acetyl chloride or acid catalysis, as demonstrated in analogous isoxazole derivatives . Key steps include:
- Reagent selection : Use aryl isothiocyanates to functionalize the amine group, as seen in benzothiazole-based syntheses .
- Optimization : Adjust reaction time, temperature (e.g., 80–100°C), and solvent polarity (e.g., DMF or THF) to improve yield.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for isolation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the propan-1-amine backbone and isoxazole ring substituents.
- Infrared (IR) Spectroscopy : Identify characteristic N-H stretches (3300–3500 cm) and isoxazole ring vibrations (e.g., C=N at 1600–1650 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation risks, as recommended for structurally similar amines .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.
Advanced Research Questions
Q. How should researchers design bioactivity assays for this compound?
- Methodological Answer :
- In vitro screening : Follow protocols from benzothiazole-phenyl derivatives, testing against microbial species (e.g., E. coli, S. aureus) or cancer cell lines .
- Dose-response curves : Use concentrations ranging from 1–100 µM, with triplicate measurements to ensure reproducibility.
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO).
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Methodological Answer :
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins, as seen in benzoxazole-benzimidazole hybrids .
- Substituent variation : Systematically modify the isoxazole ring (e.g., electron-withdrawing groups) and amine chain length to isolate pharmacophores.
- Meta-analysis : Cross-reference bioactivity data from related compounds (e.g., SLB112216818, a benzo[d]oxazol-2-amine derivative) to identify trends .
Q. How can reaction conditions be optimized for synthesizing derivatives?
- Methodological Answer :
- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for cross-coupling reactions or Lewis acids (e.g., ZnCl) for cyclization.
- Solvent effects : Compare polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., toluene) to enhance regioselectivity.
- Kinetic studies : Use HPLC to monitor intermediate formation and adjust reaction time (e.g., 12–24 hrs) .
Data-Driven Insights
-
Bioactivity Data Template :
Derivative Target Species IC (µM) Selectivity Index Compound A Sp1 12 ± 1.5 3.2 Compound B Sp2 8 ± 0.8 5.1 Adapted from benzothiazole-phenyl activity screening . -
Key Characterization Parameters :
- Melting Point : Compare experimental values (e.g., 109–111°C for benzoxadiazole analogs) to assess purity .
- Retention Factor (Rf) : Use TLC with silica gel plates and ethyl acetate/hexane (3:7) for quick purity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
